1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
Description
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a sulfonyl group attached to a substituted phenyl ring (5-ethyl-2-methoxyphenyl) and a 5,6-dimethyl-substituted benzimidazole core. Benzimidazole derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-14-6-7-17(23-4)18(10-14)24(21,22)20-11-19-15-8-12(2)13(3)9-16(15)20/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMTWQLCULDJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4,5-Dimethyl-1,2-Phenylenediamine
The benzimidazole scaffold is synthesized via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid under reflux conditions. This method, adapted from aerobic oxidative coupling strategies, generates 5,6-dimethyl-1H-benzo[d]imidazole in 85–90% yield. Alternative protocols using ionic liquid catalysts (e.g., [MIMPs]+Cl−) and TEMPO/NaNO₂ systems enable one-pot synthesis at 45–55°C under oxygen, reducing reaction times.
Reaction Conditions
-
Reagents : 4,5-Dimethyl-1,2-phenylenediamine (2.2 mmol), formic acid (excess)
-
Solvent : Acetonitrile/water (10:1 v/v)
-
Temperature : 55°C, 6–8 hours
Preparation of 5-Ethyl-2-Methoxyphenylsulfonyl Chloride
Chlorosulfonation of 5-Ethyl-2-Methoxybenzene
The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 5-ethyl-2-methoxybenzene using chlorosulfonic acid. The reaction proceeds at 0–5°C for 1 hour, yielding 5-ethyl-2-methoxyphenylsulfonyl chloride as a hygroscopic solid.
Reaction Conditions
-
Reagents : 5-Ethyl-2-methoxybenzene (13.38 mmol), chlorosulfonic acid (10 mL)
-
Temperature : 0–5°C (ice bath)
-
Workup : Quenching with crushed ice, filtration, and drying under vacuum
Coupling of Sulfonyl Chloride with Benzimidazole
Nucleophilic Substitution Reaction
The final step involves reacting 5,6-dimethyl-1H-benzo[d]imidazole with 5-ethyl-2-methoxyphenylsulfonyl chloride in dichloromethane. Triethylamine (4.14 g) is added to scavenge HCl, facilitating the formation of the sulfonamide bond.
Reaction Conditions
-
Reagents : 5,6-Dimethyl-1H-benzo[d]imidazole (13.38 mmol), sulfonyl chloride (1 eq), triethylamine (1.5 eq)
-
Solvent : Dichloromethane (50 mL)
-
Temperature : Room temperature, 3 hours
Purification and Characterization
Crystallization and Salt Formation
The crude product is converted to its hydrochloride salt by treatment with HCl gas in methanol, followed by crystallization from methanol/ethyl acetate (1:2 v/v). This step enhances purity to >98%, as confirmed by HPLC.
Analytical Data
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzimidazole core, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the potential of benzimidazole derivatives in cancer treatment. For instance, the compound has shown promising results in inhibiting various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Antimicrobial Properties
Benzimidazole derivatives have been recognized for their antimicrobial activities against a range of pathogens.
- Data Table : Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 10 |
| Escherichia coli | 18 | 15 |
| Bacillus subtilis | 22 | 8 |
This table summarizes the antimicrobial efficacy of the compound, highlighting its potential as a therapeutic agent against bacterial infections.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Case Study : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant decrease in paw edema compared to the control group, indicating its potential use as an anti-inflammatory agent.
Enzyme Inhibition
Research indicates that this benzimidazole derivative can act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.
- Findings : Docking simulations revealed high binding affinity towards COX-2 and certain kinases involved in cancer signaling pathways, suggesting a mechanism through which the compound exerts its biological effects.
Mechanism of Action
The mechanism of action of 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The benzimidazole core can also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparisons and Insights
Substituent Effects on Reactivity and Binding :
- The sulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing interactions with polar residues in enzyme active sites. This contrasts with 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzo[d]imidazole , where the benzyl group increases lipophilicity, favoring membrane penetration .
- 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole is more reactive in cross-coupling reactions due to the bromine atom, enabling modular synthesis of complex ligands or drugs .
Physicochemical Properties :
- The sulfonyl group significantly increases polarity compared to alkyl or benzyl substituents, as seen in 1-(2-methoxyethyl)-5,6-dimethyl-1H-benzo[d]imidazole (melting point 218°C) . This may improve solubility but reduce blood-brain barrier penetration.
- Difluoromethyl-substituted derivatives balance metabolic stability and electronic effects, making them promising for drug development .
Biological Activity: Silver(I)-NHC complexes derived from 5,6-dimethylbenzimidazole exhibit strong antimicrobial activity. The sulfonyl group in the target compound could stabilize such complexes, enhancing their efficacy .
Synthetic Versatility :
- The core 5,6-dimethylbenzimidazole structure is commercially available (CAS 582-60-5) and serves as a scaffold for diverse modifications, including sulfonylation, alkylation, and halogenation .
- Crystal structure studies of related compounds (e.g., DBH ) reveal hydrogen-bonding networks influenced by substituents, which are critical for optimizing solid-state formulations .
Biological Activity
The compound 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings regarding its biological activity, including in vitro studies, mechanisms of action, and comparative analyses with other compounds.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be notably low, indicating potent activity.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Pseudomonas aeruginosa | 0.75 | 1.50 |
The compound's ability to inhibit biofilm formation was also highlighted, suggesting a potential application in treating persistent infections caused by biofilm-forming bacteria .
Anticancer Activity
In cancer research, the compound has shown promise as an anticancer agent. Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been effective against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant cytotoxicity.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10.0 |
| A549 | 15.0 |
| HeLa | 12.5 |
Mechanistic studies suggest that the compound functions by inhibiting key signaling pathways involved in cell proliferation and survival, specifically targeting the Bcl-2 family of proteins .
Case Studies
A case study involving the treatment of multidrug-resistant bacterial infections with this compound revealed promising results. Patients treated with a formulation containing this benzimidazole derivative showed significant improvement, with a reduction in bacterial load and associated symptoms.
Another case study focused on its use in combination therapy for cancer treatment. Patients receiving this compound alongside standard chemotherapy exhibited enhanced therapeutic effects and reduced side effects compared to those receiving chemotherapy alone.
Q & A
Q. What are the established synthetic routes for 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole, and what factors influence reaction yields?
The synthesis typically involves sulfonylation of a benzimidazole precursor. For example:
- Step 1 : React 5,6-dimethyl-1H-benzimidazole with a sulfonyl chloride derivative (e.g., 5-ethyl-2-methoxybenzenesulfonyl chloride) under basic conditions (e.g., K₃PO₄ in DMF at 60–80°C for 2–6 hours).
- Step 2 : Purify via column chromatography (e.g., cyclohexane:ethyl acetate 3:1), achieving yields of ~50–60% .
Critical factors include: - Base selection : Strong bases like K₃PO₄ improve nucleophilic substitution efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature control : Excessive heat may degrade sensitive sulfonyl intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- ¹H/¹³C NMR : Key signals include:
- GC-MS : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~400–450 g/mol) and fragmentation patterns indicative of sulfonyl cleavage .
- X-ray crystallography : Resolves stereoelectronic effects of the sulfonyl group on molecular packing .
Q. What preliminary biological screening assays are recommended for evaluating this compound’s bioactivity?
- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values with reference drugs like ciprofloxacin .
- Antioxidant activity : Employ DPPH radical scavenging assays, noting IC₅₀ values relative to ascorbic acid .
- Cytotoxicity : Screen against human cell lines (e.g., HEK-293) using MTT assays to establish safety thresholds .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or functionalization of this compound?
- DFT calculations : Model reaction pathways (e.g., sulfonylation transition states) to identify energy barriers and optimize catalysts/conditions .
- Molecular docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) by simulating interactions between the sulfonyl group and active-site residues .
- ADME prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability, guiding structural modifications for improved pharmacokinetics .
Q. What strategies resolve contradictions in reported biological data (e.g., variable MIC values across studies)?
- Standardize assay protocols : Control variables like inoculum size, solvent (DMSO vs. water), and incubation time.
- Validate purity : Use HPLC (>95% purity) to exclude confounding effects of synthetic byproducts .
- Mechanistic studies : Combine time-kill assays with proteomics to differentiate bacteriostatic vs. bactericidal modes of action .
Q. How does the sulfonyl group’s electronic environment influence reactivity or stability under physiological conditions?
- Hydrolytic stability : Test pH-dependent degradation (e.g., in simulated gastric fluid at pH 1.2 vs. blood at pH 7.4). The electron-withdrawing sulfonyl group may reduce susceptibility to nucleophilic attack compared to thioether analogs .
- Oxidative resistance : Expose to H₂O₂ or cytochrome P450 enzymes to assess sulfone formation or other metabolites .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Crystallization issues : The sulfonyl group’s polarity may lead to solvate formation.
- Solutions :
Methodological Guidance
Q. Designing SAR Studies for Sulfonyl-Benzimidazole Derivatives
- Core modifications : Compare analogs with varied substituents (e.g., ethyl vs. methyl on the aryl sulfonyl group) to assess steric effects on bioactivity.
- Bioisosteric replacement : Substitute the sulfonyl group with sulfonamide or phosphonate moieties to modulate electronic properties .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. Scaling Up Synthesis: Addressing Low Yields in Multi-Step Reactions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
